3-Chloro-6,7-dimethylcinnolin-4-ol
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Overview
Description
3-Chloro-6,7-dimethylcinnolin-4-ol is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol It is a derivative of cinnoline, a nitrogen-containing aromatic compound
Preparation Methods
The synthesis of 3-Chloro-6,7-dimethylcinnolin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-chloro-6,7-dimethylquinoline-4-one with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-6,7-dimethylcinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced cinnoline derivatives.
Scientific Research Applications
3-Chloro-6,7-dimethylcinnolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dimethylcinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
3-Chloro-6,7-dimethylcinnolin-4-ol can be compared with other cinnoline derivatives, such as:
3-Chloro-6,7-dimethoxyquinoline: Similar in structure but with methoxy groups instead of methyl groups.
6-Chloro-4-hydroxy-3-phenylpyridazine: Another heterocyclic compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-chloro-6,7-dimethyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-13-10(11)9(7)14/h3-4H,1-2H3,(H,12,14) |
InChI Key |
BLUXEVDLZQDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C(C2=O)Cl |
Origin of Product |
United States |
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